molecular formula C11H19N3O B13250872 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13250872
M. Wt: 209.29 g/mol
InChI Key: LZDDNKVMPRGVFO-UHFFFAOYSA-N
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Description

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with imidazole derivatives under specific conditions. One common method involves the use of a reducing agent to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of imidazole-substituted cyclohexane compounds .

Scientific Research Applications

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol is unique due to its specific combination of the cyclohexane ring and imidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

1-[(1H-imidazol-2-ylmethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C11H19N3O/c15-11(4-2-1-3-5-11)9-12-8-10-13-6-7-14-10/h6-7,12,15H,1-5,8-9H2,(H,13,14)

InChI Key

LZDDNKVMPRGVFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=NC=CN2)O

Origin of Product

United States

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